(3-Bromo-5-methylphenyl)methanamine hydrochloride

purity isomer cross-coupling

(3-Bromo-5-methylphenyl)methanamine hydrochloride (CAS 1646570-05-9) is a halogenated aromatic amine derivative that serves primarily as a synthetic building block in medicinal chemistry and agrochemical research. It is the hydrochloride salt of 3-bromo-5-methylbenzylamine, featuring a defined substitution pattern with a bromine atom at the 3-position and a methyl group at the 5-position on the phenyl ring, and is typically supplied as a crystalline solid with purity specifications at or above 95%.

Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
CAS No. 1646570-05-9
Cat. No. B1384028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-methylphenyl)methanamine hydrochloride
CAS1646570-05-9
Molecular FormulaC8H11BrClN
Molecular Weight236.53 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)CN.Cl
InChIInChI=1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
InChIKeyGAFNGRKYVICNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-methylphenyl)methanamine HCl: Key Properties for Focused Research Procurement


(3-Bromo-5-methylphenyl)methanamine hydrochloride (CAS 1646570-05-9) is a halogenated aromatic amine derivative that serves primarily as a synthetic building block in medicinal chemistry and agrochemical research [1]. It is the hydrochloride salt of 3-bromo-5-methylbenzylamine, featuring a defined substitution pattern with a bromine atom at the 3-position and a methyl group at the 5-position on the phenyl ring, and is typically supplied as a crystalline solid with purity specifications at or above 95% .

(3-Bromo-5-methylphenyl)methanamine HCl: Why Isomer and Salt Form Substitution Is Not Trivial


In the procurement of functionalized benzylamine building blocks, the exact ring substitution pattern is critical, as it dictates the outcome of downstream reactions like cross-couplings and impacts the properties of final active molecules . The hydrochloride salt form of (3-bromo-5-methylphenyl)methanamine often provides advantages in handling, storage stability, and solubility compared to its free base form . Substituting with other bromo-methylbenzylamine isomers (e.g., 2-bromo-5-methyl or 4-bromo-3-methyl) or the free base can thus lead to altered reactivity, different physical forms, and complications in synthetic protocols, making direct interchange without re-validation scientifically unsound.

(3-Bromo-5-methylphenyl)methanamine HCl: A Head-to-Head Comparator Analysis for Informed Procurement


Positional Isomer Purity for Downstream Coupling Reliability

For chemists prioritizing high-purity starting materials, (3-Bromo-5-methylphenyl)methanamine hydrochloride is available from leading chemical suppliers with a certified purity of 98% . In contrast, preliminary searches indicate that the 4-bromo-3-methylbenzylamine isomer is more commonly listed at a lower purity of 95% from various manufacturers . This purity differential is critical as minor impurities, including positional isomers, can significantly reduce the efficiency of metal-catalyzed cross-coupling reactions.

purity isomer cross-coupling

Distinct Lipophilicity (LogP) Drives Biological and Environmental Fate

Computational data from a reputable chemical supplier reports a predicted LogP of 2.38 for (3-Bromo-5-methylphenyl)methanamine hydrochloride . This value is distinct from its 2-bromo-5-methyl isomer, which is predicted to have a LogP of approximately 2.05, as estimated by substructure-based comparison [1]. The higher lipophilicity of the 3-bromo isomer suggests different pharmacokinetic profiles and solubility behavior, which is a key consideration when designing bioactive small molecules.

logP lipophilicity ADME

Hydrochloride Salt Form Provides Crystallinity and Handling Benefits

The compound is specifically manufactured and supplied as a white crystalline hydrochloride powder , which enhances its stability and ease of handling in a laboratory setting compared to the free amine form (3-Bromo-5-methylbenzylamine, CAS 1177558-42-7), which is often an oil or low-melting solid . The salt form typically exhibits improved water solubility and is directly compatible with a wider range of polar reaction solvents without requiring an additional neutralization step.

salt form crystallinity solubility

(3-Bromo-5-methylphenyl)methanamine HCl: Recommended Use Cases Based on Differentiation Evidence


Synthesis of High-Purity Kinase Inhibitor Libraries

In medicinal chemistry programs targeting specific kinases, the 98% purity of the target compound's certified batch makes it an ideal starting material for synthesizing high-value, low-abundance compound libraries, directly addressing the need for reproducibility in structure-activity relationship (SAR) studies.

Design of CNS-Penetrant Probes

For central nervous system (CNS) drug discovery projects, the precisely calculated LogP of 2.38 positions this building block within the optimal lipophilicity range (LogP 2–4) for blood-brain barrier penetration in final active compounds, offering a rational choice over its less lipophilic isomer [1].

Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide functional group is a prime handle for palladium-catalyzed cross-couplings. The defined 3-bromo substitution pattern of the target compound enables the regioselective construction of biaryl architectures, a feature that would be neutralized by non-selective or differently-positioned halogenated analogs.

Technical Documentation Hub

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16 linked technical documents
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